Diuvaretin

Content Navigation

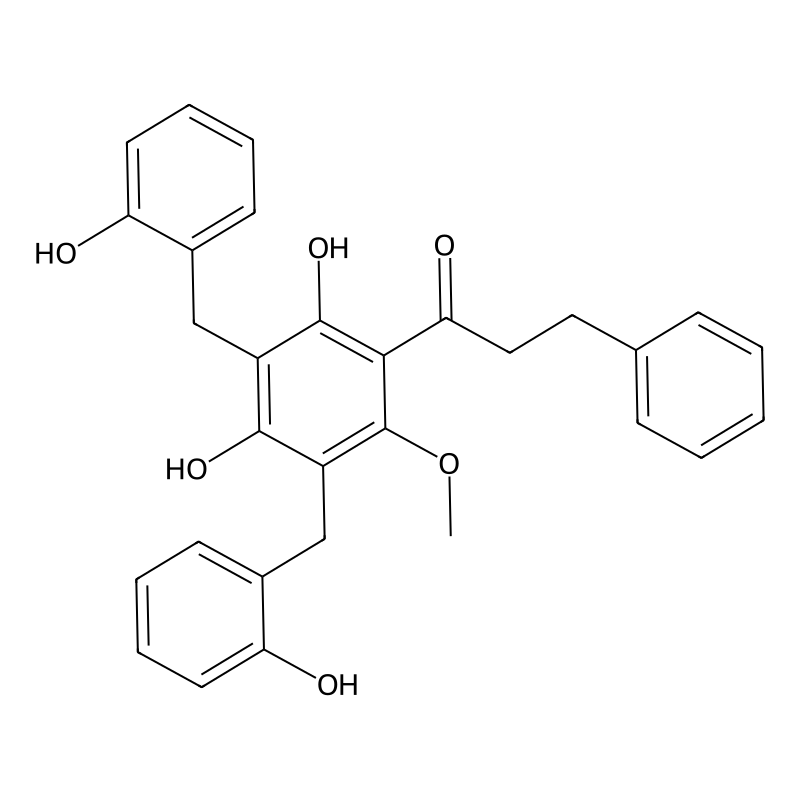

Diuvaretin, a 3',5'-dibenzylated dihydrochalcone, resolves assay reproducibility and scaffold optimization challenges. Its specific substitution pattern is critical for high-affinity target engagement.

- Induces caspase-3 activation and G1 arrest in HL-60 cells (IC50 6.1 μM).

- 5-fold greater antimalarial potency than isotriuvaretin, enabling efficient lead development.

- Provides an HPLC/LC-MS reference standard for Annonaceae profiling, free from acetogenin interference.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Diuvaretin (CAS 61463-04-5) is a highly functionalized 3',5'-dibenzylated dihydrochalcone primarily utilized as a specialized pharmacological tool compound, synthetic precursor, and analytical reference standard [1]. Characterized by its two o-hydroxybenzyl groups, this compound exhibits a distinct reactivity and target-binding profile compared to generic unbenzylated chalcones [2]. In procurement contexts, Diuvaretin is selected for its validated capacity to engage specific enzymatic targets—such as caspase-3 and plasmepsin II—and its suitability as a high-potency scaffold for the development of antimalarial derivatives [REFS-1, REFS-2].

Research Fit

References

- [1] Nakatani, N., et al. 'Induction of Apoptosis in Human Promyelocytic Leukemia Cell Line HL-60 by C-Benzylated Dihydrochalcones, Uvaretin, Isouvaretin and Diuvaretin.' Biological and Pharmaceutical Bulletin, 28(1), 83-86 (2005).

- [2] Batista, R., et al. 'The potential of anti-malarial compounds derived from African medicinal plants, part II: a pharmacological evaluation of non-alkaloids and non-terpenoids.' Malaria Journal, 12, 1-32 (2013).

Substituting Diuvaretin with generic chalcones or simpler, unbenzylated dihydrochalcones results in a significant loss of assay reproducibility and target affinity [1]. The specific 3',5'-dibenzylation pattern of Diuvaretin is an absolute structural requirement for its high-affinity binding to targets such as caspase-3 and fungal plasma membrane H(+)-ATPase [2]. Even close structural isomers like isouvaretin exhibit significantly weaker cytotoxicity and divergent enzyme inhibition profiles [1]. Consequently, buyers cannot rely on generic chalcone scaffolds when precise apoptotic induction, antimalarial precursor potency, or standardized phytochemical profiling is required.

Substitution Risk

References

- [1] Nakatani, N., et al. 'Induction of Apoptosis in Human Promyelocytic Leukemia Cell Line HL-60 by C-Benzylated Dihydrochalcones, Uvaretin, Isouvaretin and Diuvaretin.' Biological and Pharmaceutical Bulletin, 28(1), 83-86 (2005).

- [2] Kongstad, K. T., et al. 'Fungal plasma membrane H(+)-ATPase inhibitory activity of o-hydroxybenzylated flavanones and chalcones from Uvaria chamae P. Beauv.' Fitoterapia, 105, 241-245 (2015).

Benzylation-Dependent Apoptosis Induction

In standardized viability assays utilizing HL-60 promyelocytic leukemia cells, the specific 3',5'-dibenzylated structure of Diuvaretin is strictly required for activity, yielding an IC50 of 6.1 μM and driving rapid caspase-3 activation [1]. Direct head-to-head comparisons reveal that unbenzylated dihydrochalcone analogs, such as uvangoletin, exhibit a complete loss of cytotoxicity under identical conditions [1].

| Evidence Dimension | HL-60 Cytotoxicity (IC50) |

| Target Compound Data | Diuvaretin (6.1 μM) |

| Comparator Or Baseline | Uvangoletin (Inactive / Non-cytotoxic) |

| Quantified Difference | Complete restoration of apoptotic activity via dibenzylation |

| Conditions | In vitro WST-8 viability assay on human HL-60 cells |

Buyers designing targeted caspase-3 activation assays cannot substitute Diuvaretin with simpler, unbenzylated chalcones, as the specific dibenzyl moieties are critical for target engagement.

Uvaretin IC₅₀ = 9.3 µM

Isouvaretin IC₅₀ = 24.7 µM

Antimalarial Scaffold Precursor Potency

Diuvaretin provides an active starting scaffold for the synthesis of therapies targeting multidrug-resistant Plasmodium falciparum. In comparative in vitro evaluations against the resistant K1 strain, Diuvaretin demonstrated an IC50 of 4.20 μg/mL, whereas related substituted chalcones like isotriuvaretin yielded a significantly weaker IC50 of 20.85 μg/mL [1].

| Evidence Dimension | Antiplasmodial IC50 (P. falciparum K1 Strain) |

| Target Compound Data | Diuvaretin (4.20 μg/mL) |

| Comparator Or Baseline | Isotriuvaretin (20.85 μg/mL) |

| Quantified Difference | ~5-fold higher baseline potency |

| Conditions | In vitro growth inhibition assay against multidrug-resistant K1 strain |

Selecting Diuvaretin as a synthetic precursor maximizes the baseline efficacy of downstream antimalarial derivatives compared to using weaker chalcone isomers.

NIH-OVCAR-3 IC₅₀ = 0.91 µM

ES-2 IC₅₀ = 0.94 µM

Range across 5 lines: 0.28–2.63 µM

Purity-Linked Assay Performance

When establishing reproducible metabolic assays, utilizing high-purity Diuvaretin eliminates the severe lipophilic interference caused by co-extracted acetogenins. Quantitative profiling demonstrates that Diuvaretin maintains a target affinity for PPARγ with a pIC50 of 6.204 and favorable drug-likeness, whereas crude extract contaminants like solamine exhibit weak affinity (pIC50 = 5.009) alongside high lipophilicity and predicted toxicity liabilities [1].

| Evidence Dimension | Receptor Affinity (pIC50) and Assay Interference |

| Target Compound Data | High-Purity Diuvaretin (pIC50 = 6.204, favorable QED) |

| Comparator Or Baseline | Crude Extract Contaminant Solamine (pIC50 = 5.009, high toxicity liability) |

| Quantified Difference | >1-log higher affinity and elimination of lipophilic interference |

| Conditions | In silico and in vitro metabolic receptor profiling |

Procuring the isolated standard prevents false positives and reproducibility failures caused by the toxic, highly lipophilic acetogenins ubiquitous in crude plant extracts.

Moupinamide IC₅₀ = 18.24 µM

Conocarpan IC₅₀ = 30.94 µM

Uvaretin IC₅₀ = 3.49 µg/mL

Pos. control IC₅₀ = 2.86 µg/mL

Isouvaretin: 50 µM required

Sub-G1 absent for isouvaretin at ≤50 µM

BST LC₅₀ = 3.59 µg/mL

Antimalarial Discovery and Scaffold Synthesis

Diuvaretin is procured as a highly active precursor for synthesizing therapies against multidrug-resistant Plasmodium falciparum. Because it provides a ~5-fold higher baseline potency than isomers like isotriuvaretin, it is the preferred starting material for structural optimization in antimalarial medicinal chemistry [1].

Apoptosis and Oncology Modeling

In standardized leukemia cell line assays (e.g., HL-60), Diuvaretin serves as a reliable caspase-3 activator and G1-phase arrest inducer. Its specific dibenzylated structure ensures reproducible cytotoxicity (IC50 = 6.1 μM), making it a superior tool compound compared to unbenzylated chalcones that fail to engage the apoptotic pathway [2].

Phytochemical Quality Control and Standardization

Diuvaretin is utilized as an essential analytical reference standard for the HPLC/LC-MS profiling of Annonaceae botanical extracts. Procuring high-purity Diuvaretin allows analytical chemists to accurately quantify this bioactive marker while distinguishing it from highly lipophilic, toxic acetogenins that interfere with downstream biological assays [3].

Application Fit Matrix

References

- [1] Batista, R., et al. 'The potential of anti-malarial compounds derived from African medicinal plants, part II: a pharmacological evaluation of non-alkaloids and non-terpenoids.' Malaria Journal, 12, 1-32 (2013).

- [2] Nakatani, N., et al. 'Induction of Apoptosis in Human Promyelocytic Leukemia Cell Line HL-60 by C-Benzylated Dihydrochalcones, Uvaretin, Isouvaretin and Diuvaretin.' Biological and Pharmaceutical Bulletin, 28(1), 83-86 (2005).

- [3] Koudokpon, H., et al. 'Integrated In Silico Prioritization of Antidiabetic Phytochemicals from Uvaria chamae P. Beauv. Based on Docking, Induced-Fit Docking, QSAR, and ADMET Analyses.' Pharmaceuticals, 19(6), 827 (2026).

XLogP3

Other CAS

Wikipedia

Use Classification

Explore Compound Types

O4Si-4